Comparative AMPA Receptor Binding Affinity: Selurampanel vs. Perampanel vs. Talampanel vs. LY293558
In radioligand binding studies using rat cortical membranes, selurampanel demonstrates AMPA receptor IC50 of 190 nM (0.19 μM) [1]. This represents approximately 5‑fold higher potency than perampanel (IC50 930 nM in AMPA‑induced calcium influx assays in cortical neurons) [2] and approximately 13‑fold higher potency than talampanel (IC50 2.5 μM in cerebellar Purkinje neurons) . Compared with the competitive antagonist LY293558 (tezampanel), which exhibits AMPA IC50 of 1.35 μM, selurampanel demonstrates approximately 7‑fold greater potency [3].
| Evidence Dimension | AMPA receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | 190 nM (0.19 μM) |
| Comparator Or Baseline | Perampanel: 930 nM; Talampanel: 2,500 nM (2.5 μM); LY293558: 1,350 nM (1.35 μM) |
| Quantified Difference | 5‑fold more potent than perampanel; 13‑fold more potent than talampanel; 7‑fold more potent than LY293558 |
| Conditions | Selurampanel: rat cortical membranes (radioligand binding); Perampanel: cultured rat cortical neurons (AMPA‑induced calcium influx); Talampanel: cerebellar Purkinje neurons (voltage‑clamp electrophysiology); LY293558: radioligand binding |
Why This Matters
Higher potency at lower concentrations enables experimental designs requiring minimal compound usage while achieving full receptor occupancy, which is critical for in vitro pharmacology and reduces the risk of off‑target effects associated with higher concentrations.
- [1] Orain D, Tasdelen E, Haessig S, et al. Design and Synthesis of Selurampanel, a Novel Orally Active and Competitive AMPA Receptor Antagonist. ChemMedChem. 2017 Feb 3;12(3):197-201. doi:10.1002/cmdc.201600597. View Source
- [2] Hanada T, Hashizume Y, Tokuhara N, et al. Perampanel: a novel, orally active, noncompetitive AMPA‑receptor antagonist that reduces seizure activity in rodent models of epilepsy. Epilepsia. 2011 Jul;52(7):1331-40. doi:10.1111/j.1528-1167.2011.03109.x. View Source
- [3] Gomez‑Mancilla B, Brand R, Jürgens TP, et al. Randomized, multicenter trial to assess the efficacy, safety and tolerability of a single dose of a novel AMPA receptor antagonist BGG492 for the treatment of acute migraine attacks. Cephalalgia. 2014 Feb;34(2):103-13. doi:10.1177/0333102413505235. View Source
